

Quantitative Pharmacokinetic Data from Preclinical Studies

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Compound Focus: Chol-N3

Cat. No.: S12871002

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The following table summarizes key pharmacokinetic parameters for BAY 60-5521, a CETP inhibitor, derived from animal studies as part of a human dose prediction strategy [1].

Parameter	Species	Value	Administration	Key Finding for Human Prediction
Volume of Distribution	Human (Predicted)	Larger (PBPK vs. allometric)	N/A	PBPK modeling predicted greater tissue distribution than allometric scaling [1]
Elimination Half-life	Human (Predicted)	Longer (PBPK vs. allometric)	N/A	The longer half-life influenced the predicted dosing regimen [1]
Potentially Effective Dose	Human (Predicted)	51 mg	N/A	Combined PK/PD scaling and PBPK approach estimated this first-in-human dose [1]

Detailed Experimental Protocols

Here are methodologies for key experiments in pharmacokinetic and absorption studies, which can be adapted for related compounds.

Preclinical Pharmacokinetic Study in Animals

This protocol details the in vivo pharmacokinetic studies conducted for BAY 60-5521 [1].

- **Animal Models:** NMRI mice, CETP-transgenic mice, Wistar rats, and beagle dogs.
- **Formulation:** Compound dissolved in 10% ethanol, 10% Solutol HS15, and 80% water (v/v/v).
- **Dosing:**
 - **Intravenous (IV):** Administered as a bolus (mice, rats) or short infusion (dogs) via a caudal or cephalic vein.
 - **Oral (PO):** Administered via stomach tube.
- **Sample Collection:** Blood samples were drawn at pre-defined time points up to 24 hours post-dose. Plasma was obtained by centrifugation and stored frozen (-15°C) before analysis.
- **Bioanalysis:**
 - **Technique:** Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
 - **Sample Preparation:** Protein precipitation.
 - **Validation:** The assay was fully validated, with a working range of 0.500 µg/L to 500 µg/L.
- **Data Analysis:** Plasma concentration-time data were evaluated using non-compartmental methods (Kincalc software) to determine parameters like AUC and Cmax.

In Vitro Drug Absorption Model

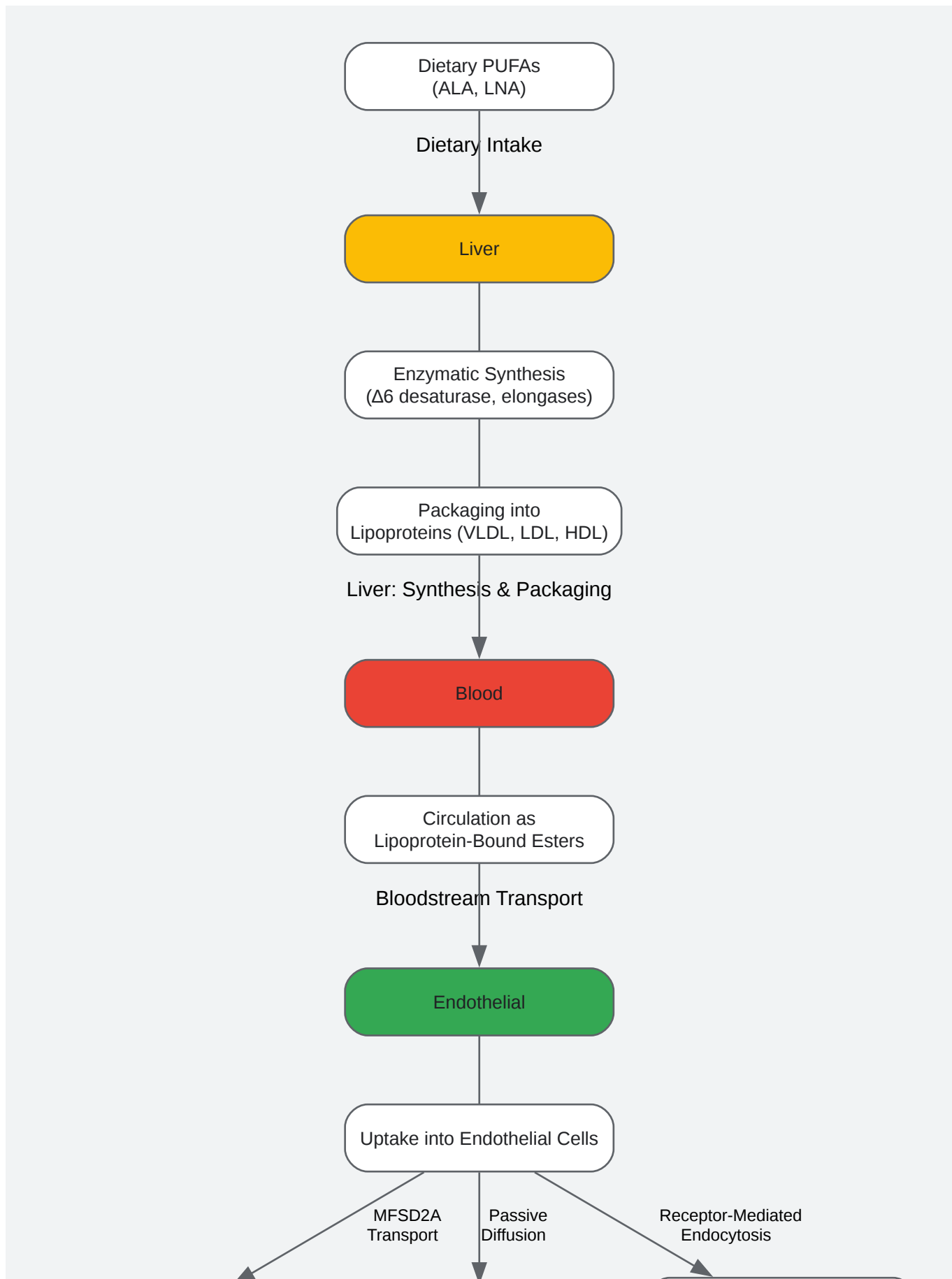
This protocol describes the creation of a human intestinal organoid-derived monolayer to predict drug absorption [2].

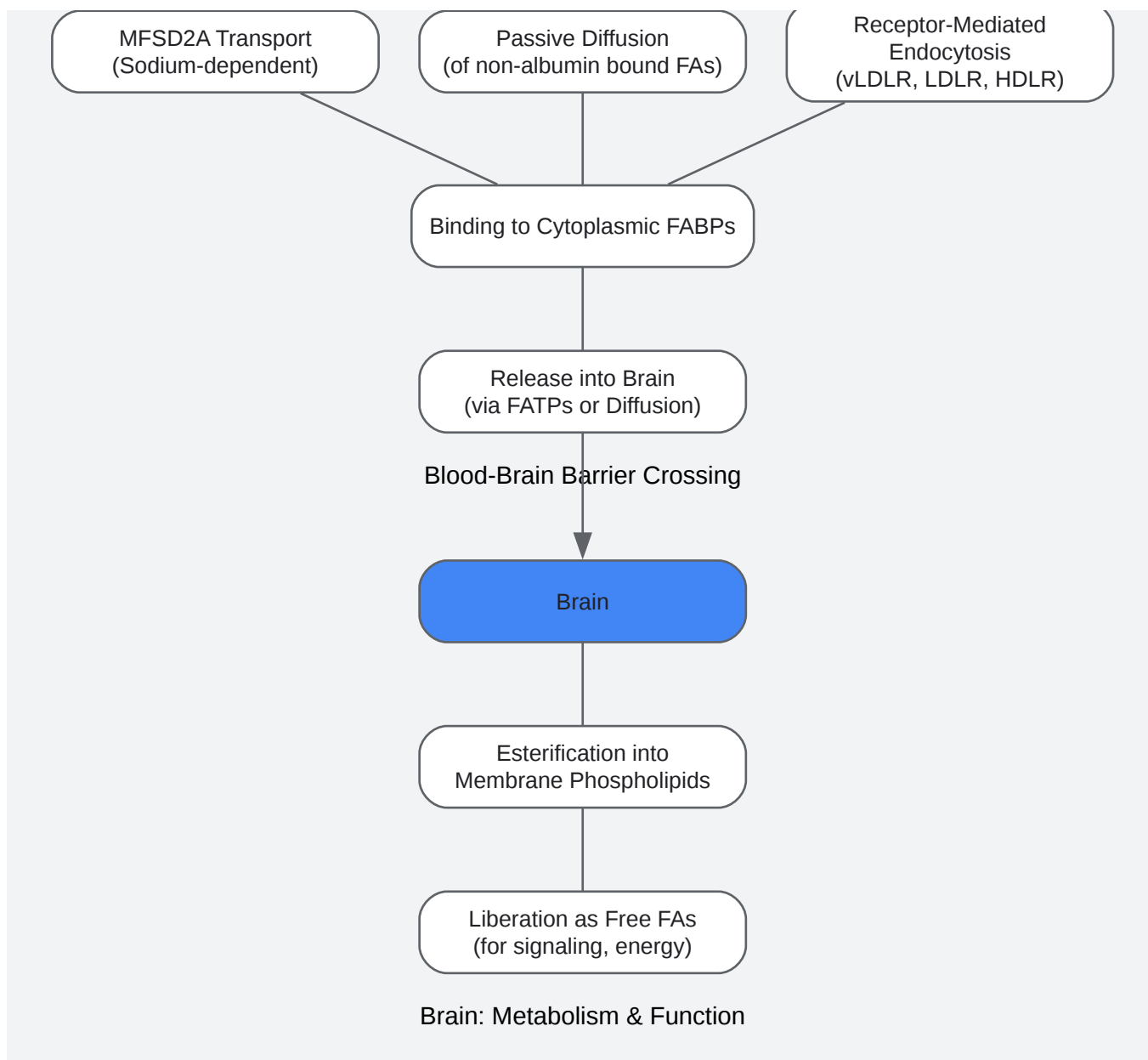
- **Model Construction:**
 - **Source:** Duodenal organoids derived from human intestinal crypts.
 - **Platform:** Cells are cultured on Transwell inserts coated with a combination of iMatrix-511 and fibronectin.
 - **Culture Process:**
 - **Expansion:** Organoid-derived single cells are expanded in a specialized medium (e.g., IntestiCult or WENRAIFYg) to form a proliferating monolayer.
 - **Differentiation:** The medium is switched to one without Wnt3a, R-spondin1, nicotinamide, and SB202190 to promote differentiation into mature enterocytes.
- **Model Validation:**
 - **Barrier Function:** Measured by Transepithelial Electrical Resistance (TEER).
 - **Gene Expression:** Confirmation of enterocyte markers (SI, ALPI), drug transporters (ABCB1/P-gp), and drug-metabolizing enzymes (CYP3A4) via qPCR.
 - **Functionality:** Assessment of CYP3A enzyme activity and tolerance to simulated intestinal fluids (FaSSIF).

- **Permeability Assessment:** The permeability of test drugs across the monolayer is measured and correlated with human absorption (Fa) data.

Mechanisms & Pathways: PUFA Absorption & Transport

While not specific to **Chol-N3**, the absorption and transport of polyunsaturated fatty acids (PUFAs) share common pathways with other lipid compounds. The following diagram illustrates the key mechanisms by which PUFAs like DHA and ARA are taken up by the body and transported to critical sites of action, such as the brain [3].





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Diagram of PUFA Transport: This chart outlines the journey of dietary PUFAs from liver synthesis and packaging into lipoproteins, through bloodstream transport, to their final uptake into the brain via specific mechanisms at the blood-brain barrier [3].

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References

1. Prediction of a potentially effective dose in humans for BAY ... [pmc.ncbi.nlm.nih.gov]
2. Robust and reproducible human intestinal organoid ... [nature.com]
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